5-Amino-1-(2-(trifluorometil)fenil)-1H-1,2,3-triazol-5-il)-4-(3-(tiofen-2-il)-1,2,4-oxadiazol-5-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

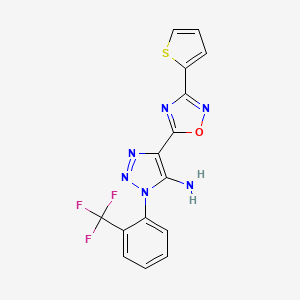

4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound featuring multiple heterocyclic structures, including thiophene, oxadiazole, triazole, and trifluoromethyl groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and triazole moieties exhibit promising antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. A study demonstrated that certain oxadiazole derivatives showed effective inhibition against various bacterial strains, suggesting that the incorporation of the thiophene and trifluoromethyl groups can enhance bioactivity .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research has shown that oxadiazole derivatives can selectively inhibit certain cancer-related enzymes, such as human carbonic anhydrases (hCA IX and XII), at nanomolar concentrations. This selectivity is crucial in developing targeted therapies for cancer treatment . In vitro studies have revealed that some derivatives exhibit significant cytotoxicity against cancer cell lines while sparing non-cancerous cells .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds similar to 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine have been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Materials Science

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiophene units enhances charge transport properties, making these materials more efficient .

Fluorescent Sensors

The compound's structural features allow it to function as a fluorescent sensor for detecting metal ions or small organic molecules. The triazole ring can interact with various analytes, leading to changes in fluorescence that can be quantitatively measured. This application is particularly useful in environmental monitoring and biomedical diagnostics .

Agricultural Chemistry

Pesticides and Herbicides

There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their herbicidal and pesticidal properties. Research has shown that certain compounds within this class can effectively control pests while being less harmful to beneficial organisms. The trifluoromethyl group contributes to the stability and efficacy of these compounds under varying environmental conditions .

Case Studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the oxadiazole and triazole moieties. One common approach is to start with thiophene-2-carboxylic acid, which undergoes cyclization with hydrazine to form the oxadiazole ring. Subsequent reactions with appropriate reagents can introduce the triazole and trifluoromethyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The oxadiazole and triazole rings can be reduced under specific conditions.

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Reduced oxadiazole or triazole derivatives.

Substitution: : Substituted trifluoromethyl compounds.

Mecanismo De Acción

The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The presence of the trifluoromethyl group can enhance its binding affinity to certain targets.

Comparación Con Compuestos Similares

This compound is unique due to its combination of heterocyclic structures and the trifluoromethyl group. Similar compounds might include other thiophene derivatives, oxadiazoles, and triazoles, but the specific arrangement and functional groups in this compound set it apart.

List of Similar Compounds

Thiophene derivatives

Oxadiazole derivatives

Triazole derivatives

Trifluoromethyl-substituted compounds

Actividad Biológica

The compound 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H20N4O2S, with a molecular weight of approximately 368.46 g/mol. Key structural components include:

- Thiophene ring : Known for its role in enhancing biological activity.

- Oxadiazole moiety : Associated with various pharmacological effects.

- Triazole group : Often linked to antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. The presence of the thiophene ring in this compound may enhance its interaction with microbial targets. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. For instance, compounds containing the oxadiazole scaffold have shown efficacy against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity . The proposed mechanism involves the inhibition of DNA synthesis and interference with cell cycle progression.

Anti-inflammatory Effects

Compounds similar to the target molecule have demonstrated anti-inflammatory properties through various pathways, including inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. These compounds may inhibit viral replication through interference with viral polymerases or other essential viral proteins .

Case Studies

- Anticancer Screening : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds structurally similar to our target compound exhibited IC50 values in the low micromolar range against various cancer types .

- Antimicrobial Testing : In vitro tests showed that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that our compound could possess similar antimicrobial properties .

Data Summary

Propiedades

IUPAC Name |

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6OS/c16-15(17,18)8-4-1-2-5-9(8)24-12(19)11(21-23-24)14-20-13(22-25-14)10-6-3-7-26-10/h1-7H,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROOHKBMYHOKBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.